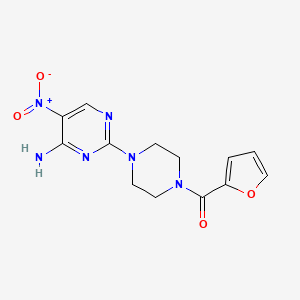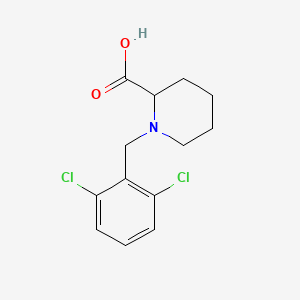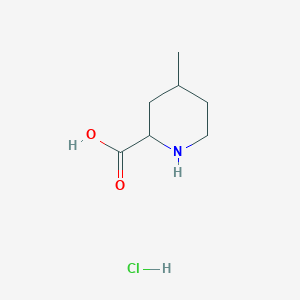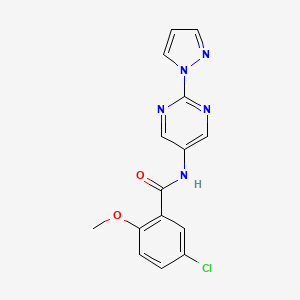
(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a piperazine ring, a furan ring, a nitropyrimidine ring, and an amine group. Piperazine rings are often found in pharmaceuticals and are known for their biological activity . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Nitropyrimidines are a type of nitrogen-containing heterocycle and are often used in the synthesis of pharmaceuticals .
Applications De Recherche Scientifique
Corrosion Inhibition on Mild Steel
The compound (4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)(furan-2-yl)methanone and its derivatives have been studied for their potential as corrosion inhibitors. These studies indicate that these compounds are effective in preventing corrosion of mild steel in acidic environments. For instance, Singaravelu et al. (2022) found that the derivatives [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone and [4-(4-aminophenyl) piperazin-1-yl)(furan-2-yl) methanone showed significant inhibition efficiency, up to 80% and 73% respectively, in 1N HCl at room temperature. The optimal efficiency was obtained at a concentration of 100 ppm for a 2-hour exposure time. The inhibitors behaved as mixed inhibitors with dominant cathodic inhibition, adhering to the surface of mild steel and forming a protective thin layer film, following Langmuir adsorption isotherm (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Pharmacological Evaluation for Pain Treatment
A derivative of this compound class, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone, was identified as a selective antagonist of the TRPV4 channel, showing an analgesic effect in animal models of pain. Tsuno et al. (2017) described the design, synthesis, and structure-activity relationship analysis of these derivatives, highlighting their potential as pain treatment options (Tsuno et al., 2017).
Anti-Tuberculosis Agent Analogues
Tangallapally et al. (2006) synthesized new analogues of the anti-tuberculosis agent 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide to improve bioavailability. These efforts included modifications to increase absorption and serum half-life while retaining or enhancing anti-tuberculosis activity. The modifications demonstrated the importance of structural features in the pharmacokinetic profiles of these compounds (Tangallapally, Lee, Lenaerts, & Lee, 2006).
Synthesis and Antimicrobial Activity
Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives, including those with a similar structure to the compound . These compounds exhibited variable and modest activity against various strains of bacteria and fungi, showcasing the potential of such derivatives in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(4-amino-5-nitropyrimidin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c14-11-9(19(21)22)8-15-13(16-11)18-5-3-17(4-6-18)12(20)10-2-1-7-23-10/h1-2,7-8H,3-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYVHFDHXRGPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C(=N2)N)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Phenylmethoxycarbonyl-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2832208.png)


![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2832211.png)



![4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridin-1-ium-1-olate](/img/structure/B2832215.png)

![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2832222.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2832223.png)


![3-chloro-2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2832229.png)